

GSK926: A Potent and Selective Chemical Probe for Interrogating EZH2 Function

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Compound of Interest

Compound Name: GSK926

Cat. No.: B15586644

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This modification leads to transcriptional repression and is crucial for processes such as cell differentiation, proliferation, and development. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. Chemical probes are indispensable tools for dissecting the biological roles of enzymes like EZH2 and for validating their therapeutic potential. **GSK926** has emerged as a potent, selective, and cell-active small molecule inhibitor of EZH2, serving as a valuable chemical probe for both in vitro and cellular investigations of EZH2 function. This technical guide provides a comprehensive overview of **GSK926**, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use.

Mechanism of Action

GSK926 functions as a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. SAM is the universal methyl group donor utilized by histone methyltransferases, including EZH2. By competing with SAM for binding to the catalytic pocket of EZH2, **GSK926** effectively blocks the transfer of a methyl group to histone H3 at lysine 27, thereby inhibiting the formation of H3K27me3. This direct inhibition of EZH2's enzymatic

activity leads to a reduction in global H3K27me3 levels within cells, subsequently derepressing target genes and influencing cellular processes such as proliferation.

Quantitative Data Summary

GSK926 exhibits high potency against EZH2 in biochemical assays and demonstrates on-target activity in cellular contexts. The following tables summarize the key quantitative data for **GSK926**.

Table 1: Biochemical Activity of **GSK926** against EZH2

Parameter	Value	Conditions	Reference
IC ₅₀	20 nM (0.02 µM)	Against EZH2/PRC2 complex	
K _i	7.9 nM	Apparent K _i , SAM-competitive	

Table 2: Cellular Activity of **GSK926**

Assay	Cell Line	IC ₅₀	Conditions	Reference
H3K27me3 Inhibition	HCC1806 (Breast Cancer)	220 nM	72-hour treatment	
Cell Proliferation	LNCaP (Prostate Cancer)	4.5 µM	6-day treatment	
Cell Proliferation	MDA-MB-468 (Breast Cancer)	>50 µM	6-day treatment	
Cell Proliferation	PC3 (Prostate Cancer)	>50 µM	6-day treatment	

Table 3: Selectivity Profile of **GSK926**

Methyltransferase	Selectivity (Fold vs. EZH2 IC ₅₀)
EZH1	125
Other Methyltransferases	>1000

Note: The selectivity data is derived from a panel of over 20 human methyltransferases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of **GSK926** as a chemical probe.

Biochemical EZH2 Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, non-radioactive proximity-based assay to measure the inhibition of EZH2 activity.

Materials:

- Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
- **GSK926**
- S-Adenosyl-L-methionine (SAM)
- Biotinylated Histone H3 (1-28) peptide substrate
- AlphaLISA anti-H3K27me3 Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
- 384-well white opaque microplates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **GSK926** in DMSO. Further dilute the compounds in AlphaLISA Assay Buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** Dilute the PRC2 complex and biotinylated H3 peptide substrate in AlphaLISA Assay Buffer to the desired working concentrations.
- **Reaction Initiation:** In a 384-well plate, add the following in order:
 - 5 µL of diluted **GSK926** or DMSO (vehicle control).
 - 5 µL of diluted PRC2 complex.
 - 10 µL of a mix of biotinylated H3 peptide and SAM.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
- **Detection:**
 - Prepare a detection mix containing AlphaLISA anti-H3K27me3 Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.
 - Add 10 µL of the detection mix to each well.
- **Final Incubation:** Incubate the plate at room temperature for 60 minutes in the dark.
- **Data Acquisition:** Read the plate on an AlphaScreen-capable plate reader.
- **Data Analysis:** Calculate the percent inhibition for each **GSK926** concentration relative to the DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.

Cellular H3K27me3 Inhibition Assay (Immunofluorescence)

This protocol outlines a method to quantify the reduction of global H3K27me3 levels in cells treated with **GSK926**.

Materials:

- Cancer cell line of interest (e.g., HCC1806)
- **GSK926**
- Cell culture medium and supplements
- 96-well or 384-well black, clear-bottom imaging plates
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Rabbit anti-H3K27me3
- Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
- DAPI (4',6-diamidino-2-phenylindole)
- High-content imaging system

Procedure:

- Cell Seeding: Seed cells into the imaging plates at a density that allows for sub-confluent growth after the treatment period. Allow cells to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **GSK926** or DMSO for the desired duration (e.g., 72 hours).
- Fixation and Permeabilization:
 - Gently wash the cells with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Blocking and Staining:
 - Wash with PBS.
 - Block with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary anti-H3K27me3 antibody diluted in blocking buffer overnight at 4°C.
 - Wash with PBS.
 - Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Imaging: Wash the cells with PBS and acquire images using a high-content imaging system.
- Image Analysis: Use appropriate image analysis software to quantify the mean fluorescence intensity of H3K27me3 staining within the DAPI-defined nuclear area.
- Data Analysis: Normalize the H3K27me3 intensity to the DMSO control and determine the IC₅₀ value for cellular H3K27me3 inhibition.

Cell Proliferation Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of **GSK926** on cell viability and proliferation.

Materials:

- Cancer cell line of interest
- **GSK926**
- Cell culture medium and supplements
- 96-well clear flat-bottom microplates

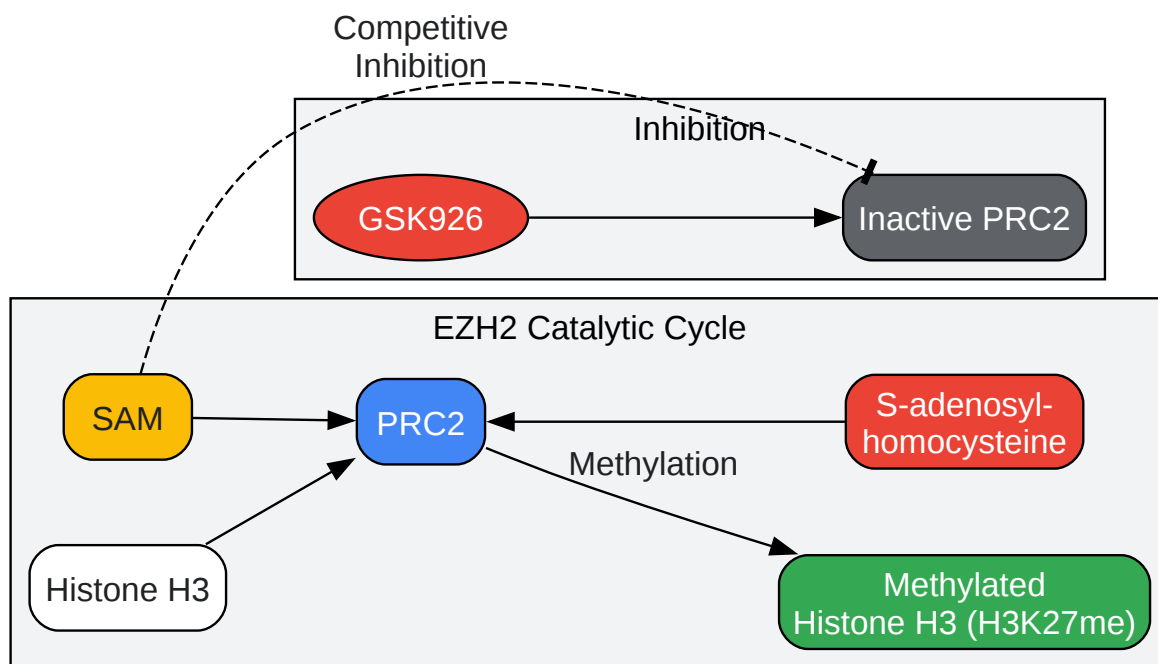
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **GSK926** or DMSO for the desired duration (e.g., 6 days).
- MTT Addition:
 - Remove the culture medium.
 - Add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Add 100 μ L of solubilization buffer to each well.
 - Mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition of cell proliferation for each **GSK926** concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value.

Visualizations

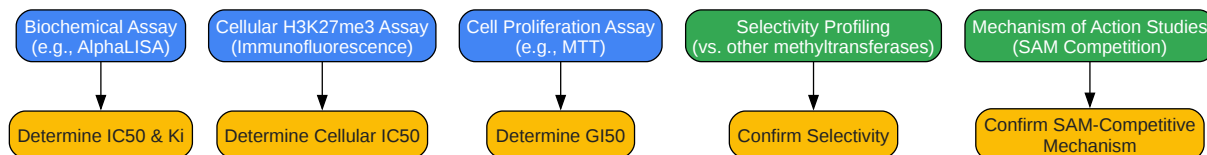
EZH2 Catalytic Cycle and Inhibition by GSK926



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Caption: Mechanism of EZH2 inhibition by **GSK926**.

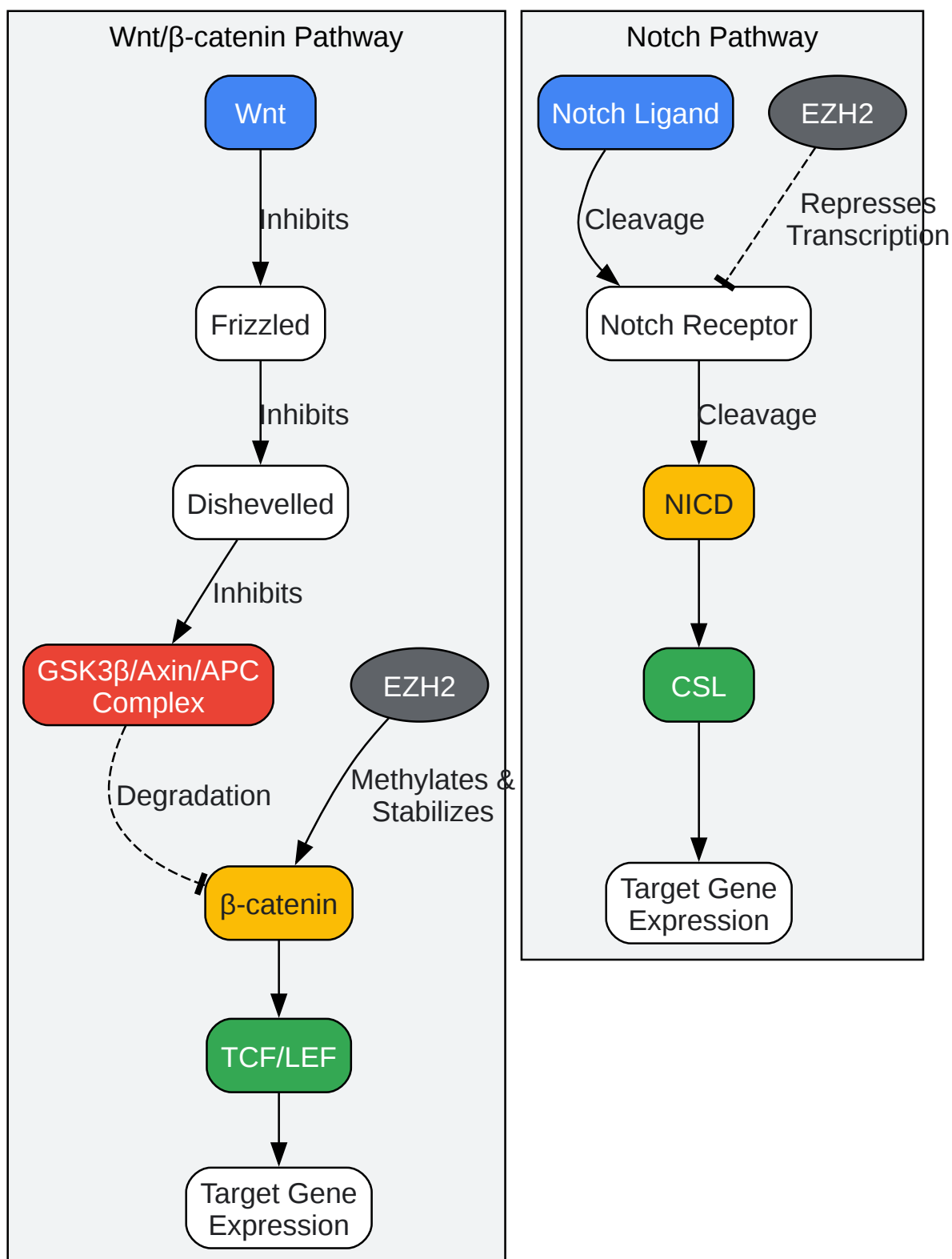
Experimental Workflow for Characterizing GSK926



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Caption: Workflow for the characterization of **GSK926**.

Simplified EZH2 Signaling Pathways



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Caption: Simplified overview of EZH2's role in major signaling pathways.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com